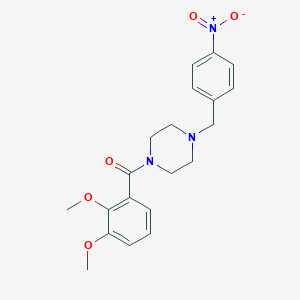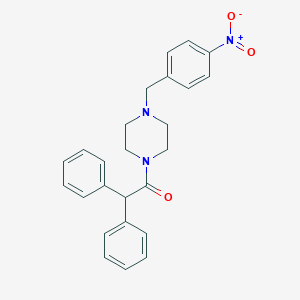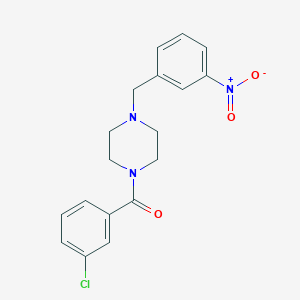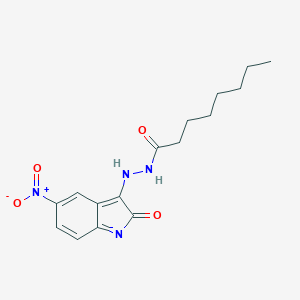![molecular formula C12H14FNO4S B229679 1-[(4-Fluoro-2-methylphenyl)sulfonyl]proline](/img/structure/B229679.png)
1-[(4-Fluoro-2-methylphenyl)sulfonyl]proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-Fluoro-2-methylphenyl)sulfonyl]proline is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. It is a proline derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
作用机制
The mechanism of action of 1-[(4-Fluoro-2-methylphenyl)sulfonyl]proline is not fully understood. However, it has been shown to inhibit the activity of enzymes and proteins that are involved in various biological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), proteins that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
1-[(4-Fluoro-2-methylphenyl)sulfonyl]proline has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, it has been shown to inhibit the replication of viruses, such as herpes simplex virus and human immunodeficiency virus.
实验室实验的优点和局限性
1-[(4-Fluoro-2-methylphenyl)sulfonyl]proline has several advantages for lab experiments. It is a stable compound that can be easily synthesized using different methods. It is also commercially available from various suppliers. In addition, it has been shown to have low toxicity in vitro and in vivo. However, its limitations include its low solubility in water and its potential to interact with other compounds in biological systems.
未来方向
There are several future directions for the research on 1-[(4-Fluoro-2-methylphenyl)sulfonyl]proline. One direction is to study its potential as a therapeutic agent for inflammatory diseases, such as arthritis and inflammatory bowel disease. Another direction is to study its potential as a chemotherapeutic agent for cancer. In addition, it can be used as a tool to study the mechanism of action of enzymes and proteins. Finally, it can be used as a ligand in the synthesis of metal complexes for catalytic and sensing applications.
Conclusion:
1-[(4-Fluoro-2-methylphenyl)sulfonyl]proline is a proline derivative that has potential applications in various research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent and as a tool for studying biological processes.
合成方法
1-[(4-Fluoro-2-methylphenyl)sulfonyl]proline has been synthesized using different methods. One of the most common methods involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with proline in the presence of a base. The reaction produces 1-[(4-Fluoro-2-methylphenyl)sulfonyl]proline as the main product. Other methods involve the use of different reagents and solvents, but the basic reaction remains the same.
科学研究应用
1-[(4-Fluoro-2-methylphenyl)sulfonyl]proline has potential applications in various research fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. It has also been used as a tool to study the mechanism of action of enzymes and proteins. In addition, it has been used as a ligand in the synthesis of metal complexes for catalytic and sensing applications.
属性
分子式 |
C12H14FNO4S |
|---|---|
分子量 |
287.31 g/mol |
IUPAC 名称 |
1-(4-fluoro-2-methylphenyl)sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H14FNO4S/c1-8-7-9(13)4-5-11(8)19(17,18)14-6-2-3-10(14)12(15)16/h4-5,7,10H,2-3,6H2,1H3,(H,15,16) |
InChI 键 |
JMHDTNAIEQLKOA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCC2C(=O)O |
规范 SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCC2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(4-chloro-2-methylphenoxy)-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]propanohydrazide](/img/structure/B229598.png)



![1-[(4-Methoxyphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine](/img/structure/B229609.png)

![N-[1-[2-(5,7-dichloro-2-oxoindol-3-yl)hydrazinyl]-1-oxopropan-2-yl]benzamide](/img/structure/B229612.png)
![3-Benzyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229614.png)
![[3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury;hydrate](/img/structure/B229616.png)



![N'-[(1E)-ethylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B229626.png)